Canagliflozin

urinary glucose excretion pharmacodynamics renal threshold for glucose

Canagliflozin is the only SGLT2 inhibitor with clinically meaningful intestinal SGLT1 inhibition and mitochondrial complex I-mediated AMPK activation—properties absent in dapagliflozin/empagliflozin. This dual pharmacology makes it the reference compound for cardiovascular outcomes in T2DM+HF and the only tool for studying AMPK-driven lipophagy, mitochondrial dynamics, and cellular senescence. Choose ≥98% pure canagliflozin for non-interchangeable, mechanism-specific research.

Molecular Formula C24H25FO5S
Molecular Weight 444.5 g/mol
CAS No. 842133-18-0
Cat. No. B192856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin
CAS842133-18-0
Synonyms1-(Glucopyranosyl)-4-methyl-3-(5-(4-fluorophenyl)-2-thienylmethyl)benzene - T777973
canagliflozin
Canagliflozin Hemihydrate
Canagliflozin, Anhydrous
Invokana
Molecular FormulaC24H25FO5S
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
InChIInChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
InChIKeyXTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid
Solubilityalmost insoluble
Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/

Structure & Identifiers


Interactive Chemical Structure Model





Canagliflozin (CAS 842133-18-0) – SGLT2 Inhibitor Procurement Guide for Type 2 Diabetes and Cardio‑Renal Research


Canagliflozin is an orally bioavailable sodium–glucose cotransporter‑2 (SGLT2) inhibitor that suppresses renal glucose reabsorption and modestly inhibits intestinal SGLT1 [1]. It is a fluorinated C‑glucoside derivative (C₂₄H₂₅FO₅S) with high plasma protein binding (≈98–99%) and a terminal elimination half‑life of 11–16 hours, enabling once‑daily dosing [2][3]. Regulatory approvals include the treatment of type 2 diabetes mellitus (T2DM) and, more recently, diabetic kidney disease with albuminuria [4].

Canagliflozin Procurement: Why SGLT2 Inhibitors Are Not Interchangeable in Research and Clinical Practice


Although canagliflozin, dapagliflozin, and empagliflozin all inhibit SGLT2, they exhibit clinically meaningful differences in SGLT1 affinity, off‑target pharmacology, urinary glucose excretion potency, and adverse event profiles [1][2]. Canagliflozin is the only agent in the class that produces meaningful intestinal SGLT1 inhibition at therapeutic doses, which contributes to distinct postprandial glucose dynamics and may underpin unique effects on all‑cause mortality and hospitalization for heart failure in dual‑disease populations [3][4]. Furthermore, canagliflozin activates AMP‑activated protein kinase (AMPK) via mitochondrial complex I inhibition—a property not shared to any significant extent by dapagliflozin or empagliflozin [5]. These pharmacologic distinctions preclude simple interchangeability; procurement decisions must be guided by the specific research or clinical question being addressed.

Canagliflozin Quantitative Differentiation: Head‑to‑Head and Cross‑Study Comparative Evidence


Superior 24‑Hour Urinary Glucose Excretion vs. Dapagliflozin: Direct Head‑to‑Head Pharmacodynamic Evidence

In a randomized, double‑blind, crossover study in healthy participants, canagliflozin 300 mg produced significantly greater 24‑hour urinary glucose excretion (UGE) than dapagliflozin 10 mg [1]. The increased UGE was accompanied by a greater reduction in the renal threshold for glucose (RTG) and smaller postprandial glucose excursions, consistent with the additional contribution of intestinal SGLT1 inhibition to canagliflozin's overall pharmacodynamic profile .

urinary glucose excretion pharmacodynamics renal threshold for glucose postprandial glucose

Highest Network Meta‑Analysis Ranking for All‑Cause Mortality and Heart Failure Hospitalization Reduction in Dual‑Disease Patients

A 2025 systematic review and network meta‑analysis of 17 randomized controlled trials (n=17,809) evaluated SGLT2 inhibitors in patients with both heart failure and type 2 diabetes. Canagliflozin ranked highest among all class members for reducing all‑cause mortality (p‑score=0.86), cardiovascular death (p‑score=0.82), and hospitalization for heart failure (p‑score=0.88) [1][2]. While the overall class effect was significant, the p‑score rankings indicate a quantitative advantage for canagliflozin relative to dapagliflozin and empagliflozin in this specific dual‑disease population.

network meta-analysis all-cause mortality heart failure hospitalization type 2 diabetes heart failure

Unique AMPK Activation via Mitochondrial Complex I Inhibition: A Class‑Distinguishing Off‑Target Effect

Canagliflozin, but not dapagliflozin, empagliflozin, or phlorizin, activates AMP‑activated protein kinase (AMPK) in intact cells and in vivo. This activation occurs via inhibition of mitochondrial respiratory chain Complex I, leading to increased cellular AMP levels and subsequent AMPK phosphorylation [1][2]. This property is unique to canagliflozin within the SGLT2 inhibitor class and may contribute to effects on cellular metabolism, mitochondrial dynamics, and lipophagy that are independent of SGLT2 inhibition [2][3].

AMPK mitochondrial function complex I off-target pharmacology

Dose‑Dependent Renal and Cardiovascular Protection: 300 mg Yields Greater Benefit than 100 mg in High‑Risk Patients

In the CANVAS Program, canagliflozin demonstrated dose‑dependent reductions in cardiovascular and renal outcomes. A 2025 analysis of high‑risk patients showed that while the 100 mg dose did not significantly reduce major adverse cardiovascular events (MACE), the 300 mg dose produced a significant reduction [1][2]. Both doses significantly reduced the composite kidney endpoint (end‑stage kidney disease, doubling of serum creatinine, or renal death). Additionally, canagliflozin 300 mg further reduced systolic blood pressure by an additional 1.21 mmHg and diastolic blood pressure by an additional 0.64 mmHg compared with the 100 mg dose [3].

dose-response cardiovascular outcomes renal outcomes MACE

Higher Risk of Severe Urinary Tract Infections but Lower Risk of Genital Infections vs. Empagliflozin: Differential Safety Profile

A comparative effectiveness study using target trial emulation with data from three U.S. claims databases (n=657,814 adults with T2DM) found that canagliflozin, compared with empagliflozin, was associated with a higher risk of severe urinary tract infections (UTIs) (HR 1.13) but a lower risk of genital infections (HR 0.94) [1][2]. Myocardial infarction and stroke risks were comparable (HR 0.98 for canagliflozin vs. empagliflozin). In contrast, dapagliflozin showed a higher risk of heart failure hospitalization (HR 1.19 overall; HR 1.30 for the 5 mg dose) [2].

safety urinary tract infection genital infection adverse events real-world evidence

Modest SGLT1 Inhibition Provides Additional Postprandial Glucose Lowering: Dual Mechanism of Action

Canagliflozin is the only clinically available SGLT2 inhibitor with meaningful SGLT1 inhibitory activity at therapeutic doses. In vitro, canagliflozin exhibits an SGLT2/SGLT1 selectivity ratio of ~155‑fold to 413‑fold (depending on the assay system), compared with ~1,200‑fold for dapagliflozin and ~2,500‑fold for empagliflozin [1][2]. This translates into transient intestinal SGLT1 inhibition in humans, delaying dietary glucose absorption and reducing postprandial glucose excursions by approximately 6% over a 6‑hour interval [3][4]. The dual renal‑intestinal mechanism distinguishes canagliflozin from more highly selective SGLT2 inhibitors.

SGLT1 inhibition dual inhibitor postprandial glucose intestinal glucose absorption

Canagliflozin Application Scenarios: Where the Differential Evidence Drives Selection


Cardiovascular and Heart Failure Outcome Studies in Type 2 Diabetes

Canagliflozin 300 mg is the preferred SGLT2 inhibitor for randomized controlled trials and observational studies evaluating cardiovascular death or hospitalization for heart failure in patients with concomitant T2DM and heart failure. The 2025 network meta‑analysis ranking (p‑score=0.88 for HHF reduction) and the CANVAS Program data support its use as a reference compound for this dual‑disease population [1][2][3].

Investigating SGLT1‑Mediated Intestinal Effects and Postprandial Glucose Dynamics

Given its unique, clinically relevant SGLT1 inhibitory activity (selectivity ratio ~155‑ to 413‑fold), canagliflozin is the only SGLT2 inhibitor suitable for studies examining the contribution of intestinal SGLT1 inhibition to glycemic control, incretin secretion, or postprandial lipid metabolism [1][2][3].

AMPK‑Dependent Pleiotropic Effects and Metabolic Reprogramming Research

Canagliflozin's unique ability to activate AMPK via mitochondrial Complex I inhibition—a property not shared by dapagliflozin or empagliflozin—makes it the essential tool compound for studies investigating SGLT2‑independent metabolic effects, including lipophagy, mitochondrial dynamics, adipose tissue browning, and cellular senescence [1][2][3].

Real‑World Comparative Safety and Effectiveness Research

The differential safety profile of canagliflozin (higher severe UTI risk but lower genital infection risk vs. empagliflozin; comparable MI/stroke risk) supports its inclusion in comparative effectiveness studies using claims data or electronic health records [1][2]. Researchers designing such studies should account for these event‑specific hazard ratios in power calculations and covariate adjustment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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